molecular formula C10H13ClO4S B8278728 3-(4-chlorophenoxy)-1-propanol O-methanesulfonate

3-(4-chlorophenoxy)-1-propanol O-methanesulfonate

Cat. No. B8278728
M. Wt: 264.73 g/mol
InChI Key: IRTQUWPZPJDVPX-UHFFFAOYSA-N
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Patent
US04182776

Procedure details

To a solution of 9.7 g of 3-(4-chlorophenoxy)-1-propanol and 10.5 g of triethylamine in 250 ml of dichloromethane chilled to -5° C. is added dropwise 6.7 g of methanesulfonyl chloride. After chilling and stirring for 1 hour, the mixture is washed with chilled 100 ml portions of water, 10% hydrochloric acid, saturated sodium bicarbonate, and saturated sodium chloride. The organic layer is dried (magnesium sulfate) and the solvent removed under vacuum to give the product as an oil which crystallizes on standing.
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([O:6][CH2:7][CH2:8][CH2:9][OH:10])=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:20][S:21](Cl)(=[O:23])=[O:22]>ClCCl>[CH3:20][S:21]([O:10][CH2:9][CH2:8][CH2:7][O:6][C:5]1[CH:11]=[CH:12][C:2]([Cl:1])=[CH:3][CH:4]=1)(=[O:23])=[O:22]

Inputs

Step One
Name
Quantity
9.7 g
Type
reactant
Smiles
ClC1=CC=C(OCCCO)C=C1
Name
Quantity
10.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
6.7 g
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After chilling
WASH
Type
WASH
Details
the mixture is washed
TEMPERATURE
Type
TEMPERATURE
Details
with chilled 100 ml portions of water, 10% hydrochloric acid, saturated sodium bicarbonate, and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried (magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)OCCCOC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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